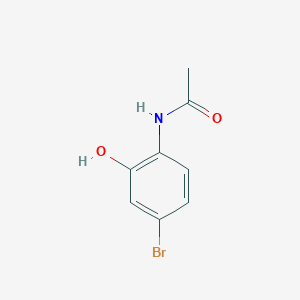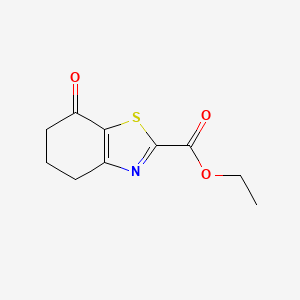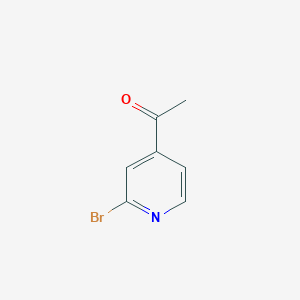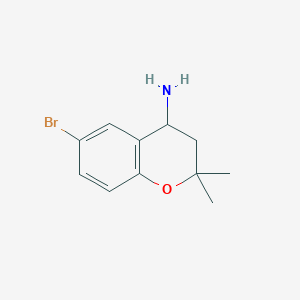![molecular formula C17H18O2 B1283115 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 84392-26-7](/img/structure/B1283115.png)
4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid
Vue d'ensemble
Description
“4’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid” is a chemical compound. It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative . The tert-butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .Molecular Structure Analysis
The molecular structure of similar compounds like 4,4’-di-tert-Butylbiphenyl has been reported . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The Friedel-Crafts reactions are a set of reactions that involve the addition of substituents to an aromatic ring . In Friedel-Crafts alkylation, an aromatic substrate is reacted with an alkyl halide (e.g., tert-butyl chloride) while catalyzing with a strong Lewis acid (e.g., Ferric chloride) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4,4’-di-tert-Butylbiphenyl have been reported . The compound has a molecular weight of 266.4204 . The phase change data, reaction thermochemistry data, IR Spectrum, and Mass spectrum (electron ionization) are available .Applications De Recherche Scientifique
Materials Research
Application Summary
The compound is used in the study of benzoic acid derivatives under pressure . These derivatives display diverse physical properties depending on the nature and position of the functional groups .
Methods of Application
The compound is studied using density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures . The influence of weak, non-bonded interactions in benzoic acid derivatives is examined .
Results and Outcomes
The study provides insight into the influence of weak, non-bonded interactions in benzoic acid derivatives . It also discusses the high-pressure behavior of the compound .
Agriculture
Application Summary
The compound is hypothesized to affect the composition and structure of soil microbial communities . This could influence the tobacco metabolome through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .
Methods of Application
The exact methods of application are not specified in the source . However, it is implied that the compound is introduced to the soil where tobacco is grown .
Results and Outcomes
The study suggests that the compound could have a significant impact on the growth, development, and quality of tobacco leaves . However, the exact results or outcomes are not specified in the source .
Safety And Hazards
The safety data sheet for similar compounds like (4′-tert-Butyl[1,1′-biphenyl]-2-yl)acetic acid indicates that it is classified as Aquatic Chronic 4 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJUURMGVBXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545429 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid | |
CAS RN |
84392-26-7 | |
| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

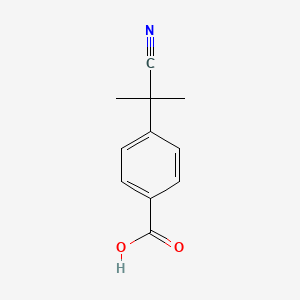
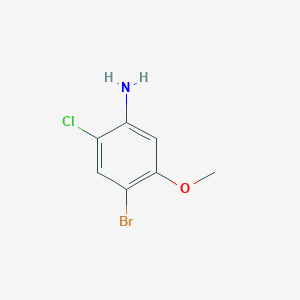

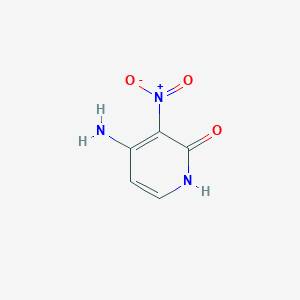
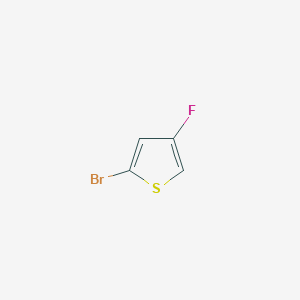
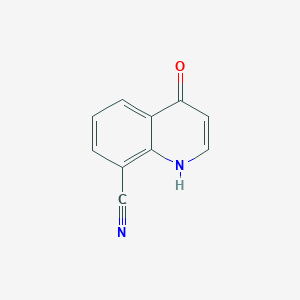
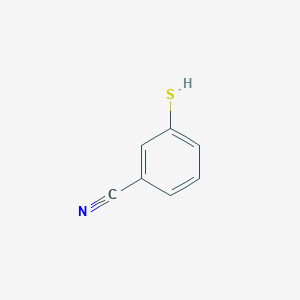
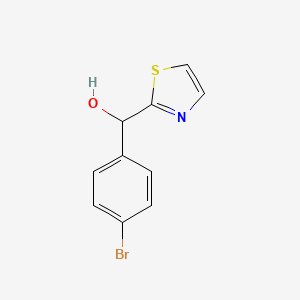
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)
